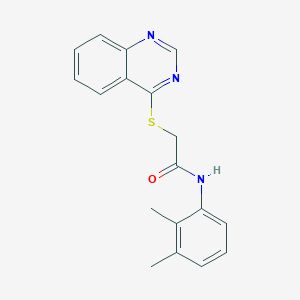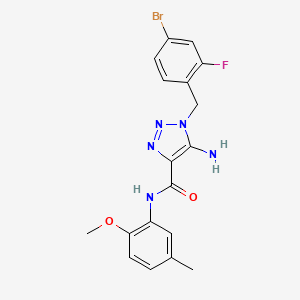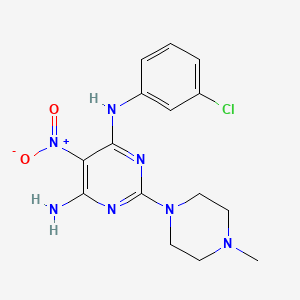![molecular formula C15H11NO5 B2963443 (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone CAS No. 164526-10-7](/img/structure/B2963443.png)
(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone
Overview
Description
(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone, also known as NPD, is a chemical compound that has been widely studied for its potential applications in scientific research. NPD is a synthetic compound that has been developed through a complex chemical synthesis process.
Mechanism of Action
The mechanism of action of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone involves the selective inhibition of a specific type of potassium channel, known as the Kv1.3 channel. This channel is primarily expressed in T cells and is involved in the regulation of their activity. By inhibiting the activity of this channel, (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone can modulate the function of T cells and potentially have therapeutic applications in autoimmune diseases and cancer.
Biochemical and Physiological Effects:
(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone has been shown to have a number of biochemical and physiological effects. In addition to its selective inhibition of the Kv1.3 channel, (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone has been shown to have anti-inflammatory and immunosuppressive effects. These effects make (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone a potential candidate for the treatment of autoimmune diseases and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone for lab experiments is its selectivity for the Kv1.3 channel. This allows researchers to specifically target this channel and study its function in various biological systems. However, one limitation of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone is its potential toxicity. (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone has been shown to have toxic effects on some cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone. One potential direction is the development of more selective and potent Kv1.3 channel inhibitors. This could lead to the development of new therapies for autoimmune diseases and cancer. Another direction is the study of the effects of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone on other biological systems, such as the cardiovascular system and the central nervous system. Overall, (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone has the potential to be a valuable tool for scientific research and the development of new therapies for a variety of diseases.
Synthesis Methods
The synthesis of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone involves several complex chemical reactions. The first step involves the preparation of 2,3-dihydrobenzo[1,4]dioxin-6-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with aniline to produce the desired product, (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone. The synthesis of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone is a multi-step process that requires advanced chemical knowledge and expertise.
Scientific Research Applications
(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone has been extensively studied for its potential applications in scientific research. One of the main applications of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone is in the field of neuroscience. (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone has been shown to selectively inhibit the activity of a specific type of potassium channel, which is involved in the regulation of neuronal excitability. This makes (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone a valuable tool for studying the role of these channels in neuronal function and behavior.
properties
IUPAC Name |
(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-15(10-4-2-1-3-5-10)11-8-13-14(21-7-6-20-13)9-12(11)16(18)19/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEPBFMGIZWTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319820 | |
| Record name | (6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
164526-10-7 | |
| Record name | (6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2963360.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2963362.png)
![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963363.png)


![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2963367.png)

![Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2963370.png)
![N-[Cyano-(1-methylsulfanylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2963371.png)
![2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963375.png)
![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2963376.png)

![1-(Benzenesulfonyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2963381.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2963382.png)